4-(Benzyloxy)-2-fluorobenzonitrile
Overview
Description
4-(Benzyloxy)-2-fluorobenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring. The specific structure of this compound includes a benzyloxy substituent and a fluorine atom, which can influence its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of related fluorobenzonitrile derivatives often involves nucleophilic substitution reactions or condensation processes. For instance, the synthesis of dixanthones and poly(dixanthone)s from 2-aryloxybenzonitriles involves cyclization in trifluoromethanesulfonic acid, as demonstrated in the synthesis of compounds derived from 2-fluorobenzonitriles . Additionally, the synthesis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, a compound with a similar fluorobenzonitrile moiety, was achieved through spectral identification and confirmed by X-ray crystallographic studies .
Molecular Structure Analysis
The molecular structure of fluorobenzonitrile derivatives can be elucidated using various spectroscopic techniques, such as IR, NMR, and mass spectrometry. For example, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallography, which revealed an intramolecular hydrogen bond within the molecule . The influence of the fluorine atom on the molecular configuration can be significant, as seen in the study of 2-fluoro-5-nitrobenzonitrile, where the presence of the fluorine atom affects the proton magnetic resonance spectra .
Chemical Reactions Analysis
Fluorobenzonitrile derivatives can participate in various chemical reactions, including metal-mediated coupling and cyclization. For instance, an eight-membered thorium(IV) tetraazamacrocycle was produced by the coupling of four equivalents of 4-fluorobenzonitrile, suggesting the involvement of an imido intermediate . The reactivity of the C=N bond in xanthone-iminium triflates derived from 2-aryloxybenzonitriles was also studied, showing resistance to hydrolysis under certain conditions .
Physical and Chemical Properties Analysis
The introduction of a fluoro substituent in benzonitrile derivatives can significantly affect their physical and chemical properties. For example, the presence of a fluoro group in 4-(1-azetidinyl)benzonitrile leads to smaller fluorescence quantum yields and shorter decay times, indicating an enhancement of radiationless deactivation of the excited state . The transition temperatures of liquid-crystal ester derivatives of fluorobenzonitriles also exhibit substantial differences compared to their unsubstituted counterparts .
Scientific Research Applications
Application
This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands .
Method
The compound is used in the condensation reaction with various aminophenol derivatives to synthesize Schiff base ligands. These ligands then coordinate with transition metal ions to form complexes .
Results
The synthesized metal (II) complexes were found to be highly potent antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu (II) complexes were most potent, having IC50 values in the 2.98 to 3.89 µM range .
2. Synthesis of Novel Chalcones Derivatives
Application
The compound is used in the synthesis of novel chalcones derivatives .
Method
The compound is used in coupling reactions with aromatic substituted aldehydes to synthesize chalcones derivatives .
Results
The synthesized compounds were screened for antimicrobial activity. The results showed that these compounds have wide applications in pharmaceutical and medicinal chemistry .
3. PPARα Agonists for Retinal Disorders
Application
The compound is used in the development of PPARα agonists, which are promising drug targets for retinal disorders like diabetic retinopathy and age-related macular degeneration .
Method
The compound is used in the synthesis of a first-generation lead (A91) and second-generation analogues . These compounds are designed to have cellular potencies <50 nM and exhibit >2,700-fold selectivity for PPARα over other PPAR isoforms .
Results
The first-generation lead showed proof-of-concept in vivo efficacy in a streptozotocin-induced vascular leakage model (rat) . The second-generation analogues are positioned for detailed PK/PD and pre-clinical evaluation .
4. Synthesis of Transition Metal Complexes
Application
The compound is used in the synthesis of transition metal complexes derived from Schiff base ligands .
Method
The compound is used in the condensation reaction with various aminophenol derivatives to synthesize Schiff base ligands . These ligands then coordinate with transition metal ions to form complexes .
Results
The synthesized metal (II) complexes were found to be highly potent antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu (II) complexes were most potent, having IC50 values in the 2.98 to 3.89 µM range .
5. Synthesis of PPARα Agonists
Application
The compound is used in the development of PPARα agonists, which are promising drug targets for retinal disorders like diabetic retinopathy and age-related macular degeneration .
Method
The compound is used in the synthesis of a first-generation lead (A91) and second-generation analogues . These compounds are designed to have cellular potencies <50 nM and exhibit >2,700-fold selectivity for PPARα over other PPAR isoforms .
Results
The first-generation lead showed proof-of-concept in vivo efficacy in a streptozotocin-induced vascular leakage model (rat) . The second-generation analogues are positioned for detailed PK/PD and pre-clinical evaluation .
6. Synthesis of Transition Metal Complexes
Application
The compound is used in the synthesis of transition metal complexes derived from Schiff base ligands .
Method
The compound is used in the condensation reaction with various aminophenol derivatives to synthesize Schiff base ligands . These ligands then coordinate with transition metal ions to form complexes .
Results
The synthesized metal (II) complexes were found to be highly potent antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu (II) complexes were most potent, having IC50 values in the 2.98 to 3.89 µM range .
Safety And Hazards
properties
IUPAC Name |
2-fluoro-4-phenylmethoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDBNJUWRRLOHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462674 | |
Record name | 4-(Benzyloxy)-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-fluorobenzonitrile | |
CAS RN |
185836-35-5 | |
Record name | 4-(Benzyloxy)-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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